Diacetoxyscirpenol-13C19
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Overview
Description
Diacetoxy Scirpenol-13C19 is a trichothecene mycotoxin, a type of secondary metabolite produced by fungi of the genus Fusarium. It is a labeled version of diacetoxy scirpenol, used primarily as an internal standard for the quantification of diacetoxy scirpenol in various analytical applications . This compound is known for its toxic effects on various organisms, including plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetoxy Scirpenol-13C19 is synthesized through a series of chemical reactions involving isotopically labeled precursors. The synthesis typically involves the incorporation of carbon-13 isotopes into the molecular structure of diacetoxy scirpenol . The reaction conditions often include the use of solvents like acetonitrile and specific catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of diacetoxy Scirpenol-13C19 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diacetoxy Scirpenol-13C19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms of the compound .
Scientific Research Applications
Diacetoxy Scirpenol-13C19 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of diacetoxy scirpenol.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of analytical methods for detecting mycotoxins in agricultural products.
Mechanism of Action
Diacetoxy Scirpenol-13C19 exerts its effects by interfering with cellular processes. It is known to suppress phagocytosis and superoxide production in isolated mouse macrophages . The molecular targets and pathways involved include the inhibition of protein synthesis and disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Diacetoxyscirpenol (DAS):
T-2 Toxin: Another trichothecene mycotoxin with similar toxic effects.
Deoxynivalenol (DON): A related mycotoxin produced by Fusarium species.
Uniqueness
Diacetoxy Scirpenol-13C19 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and tracking in various experimental setups .
Properties
Molecular Formula |
C19H26O7 |
---|---|
Molecular Weight |
385.27 g/mol |
IUPAC Name |
[(1'S,2S,2'R,7'R,9'R,10'R,11'S)-11'-acetyloxy-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1 |
InChI Key |
AUGQEEXBDZWUJY-CNZWELDRSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13CH2]1)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3] |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
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